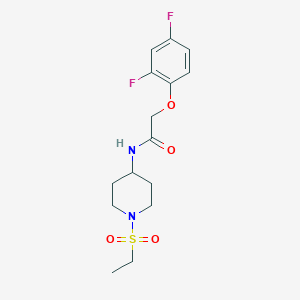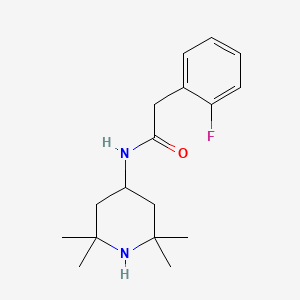
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide, also known as MPQ, is a chemical compound that has been studied for its potential use in scientific research. MPQ is a quinoline derivative that has shown promise in various applications, including as a fluorescent probe for cellular imaging and as a modulator of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide is not fully understood, but it is thought to involve the binding of the compound to specific protein targets. For example, in the case of its use as a fluorescent probe for amyloid fibrils, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide is thought to bind to the beta-sheet structure of the fibrils, resulting in fluorescence emission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide are still being studied. However, early research suggests that the compound may have a range of effects on cellular signaling pathways and protein-protein interactions. For example, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been shown to inhibit the phosphorylation of STAT3, which is involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide in lab experiments is its high selectivity for specific protein targets. This can make it a useful tool for studying the role of specific proteins in cellular signaling pathways and disease processes.
However, there are also limitations to using N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide in lab experiments. For example, the compound may have off-target effects that could complicate data interpretation. In addition, the synthesis of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide can be challenging and time-consuming, which may limit its availability for certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide. One area of interest is the development of improved synthesis methods for the compound, which could increase its availability for research purposes.
In addition, further research is needed to fully understand the mechanism of action of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide and its effects on cellular signaling pathways and protein-protein interactions. This could lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
Finally, there is potential for the development of new fluorescent probes based on the structure of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide. These probes could be used to visualize other protein targets in living cells, opening up new avenues for research in cellular biology and disease mechanisms.
Métodos De Síntesis
The synthesis of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide involves the reaction of 2-bromo-N-(1-methylpyrazol-4-yl)quinoline-4-carboxamide with isopropylmagnesium chloride in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been studied for its potential use in various scientific research applications. One notable application is as a fluorescent probe for cellular imaging. N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, and can be used to visualize these structures in living cells.
In addition, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been studied as a modulator of protein-protein interactions. Specifically, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which has implications for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)16-8-14(13-6-4-5-7-15(13)20-16)17(22)19-12-9-18-21(3)10-12/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILKFQQZGORSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

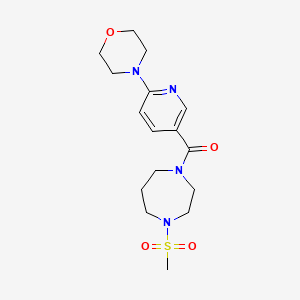
![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)
![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)
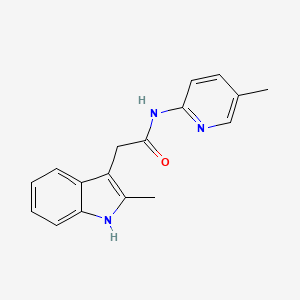

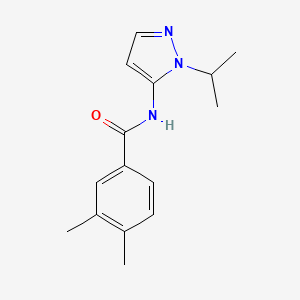
![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)
![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)
![5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)
![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)
![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)

